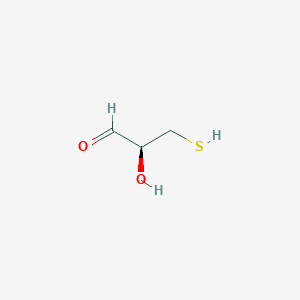
(2S)-2-hydroxy-3-sulfanylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxy-3-sulfanylpropanal: is an organic compound with the molecular formula C3H6O2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a propanal backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-3-sulfanylpropanal can be achieved through several methods. One common approach involves the reduction of 3-sulfanylpropanal using a chiral catalyst to ensure the correct (2S) configuration. Another method includes the use of enzymatic reactions, where specific enzymes catalyze the formation of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-hydroxy-3-sulfanylpropanal can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (2S)-2-hydroxy-3-sulfanylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: (2S)-2-hydroxy-3-sulfonylpropanal
Reduction: (2S)-2-hydroxy-3-sulfanylpropanol
Substitution: Various esters and ethers depending on the substituent
Applications De Recherche Scientifique
Chemistry: (2S)-2-hydroxy-3-sulfanylpropanal is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s sulfanyl group is of particular interest in medicinal chemistry for the development of drugs that can interact with thiol-containing enzymes and proteins
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxy-3-sulfanylpropanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the target protein. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
(2R)-2-hydroxy-3-sulfanylpropanal: The enantiomer of (2S)-2-hydroxy-3-sulfanylpropanal, differing only in the spatial arrangement of the functional groups.
3-sulfanylpropanal: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-hydroxypropanal: Lacks the sulfanyl group, affecting its interaction with thiol-containing proteins.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a versatile platform for chemical modifications. Its chiral nature also allows for specific interactions in biological systems, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
183623-71-4 |
|---|---|
Formule moléculaire |
C3H6O2S |
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h1,3,5-6H,2H2/t3-/m0/s1 |
Clé InChI |
UFQRNMGAJWYBCS-VKHMYHEASA-N |
SMILES isomérique |
C([C@H](C=O)O)S |
SMILES canonique |
C(C(C=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

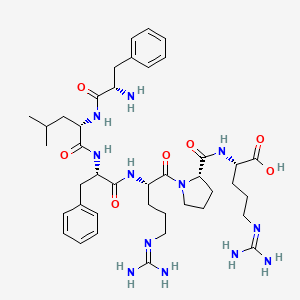
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)
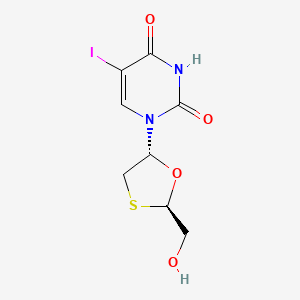

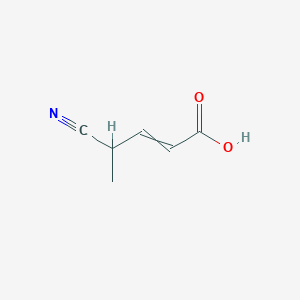
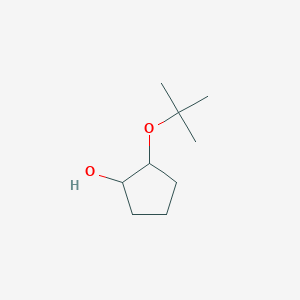


![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)

![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
